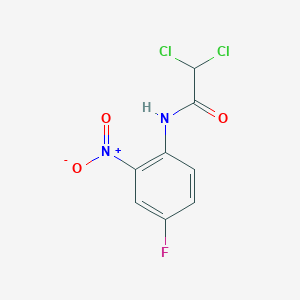

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2,2-dichloro-N-(4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FN2O3/c9-7(10)8(14)12-5-2-1-4(11)3-6(5)13(15)16/h1-3,7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTISPPZRJIBTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Reaction

| Step | Description |

|---|---|

| Reactants | 4-fluoro-2-nitroaniline and 2,2-dichloroacetyl chloride |

| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |

| Base | Triethylamine or pyridine (1.1 equivalents) |

| Temperature | 0–5°C initially, then allowed to warm to room temperature |

| Reaction Time | 2–6 hours |

| Work-up | Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate |

| Purification | Recrystallization from ethanol or ethyl acetate |

Notes: The low temperature at the start controls the reaction rate and minimizes side reactions such as hydrolysis or over-acylation.

Alternative Synthetic Routes

While direct acylation is the most straightforward method, alternative multi-step routes can be employed:

- Step 1: Nitration of 4-fluoroaniline to introduce the nitro group at the ortho position.

- Step 2: Protection of the amine group (e.g., acetylation) to prevent side reactions during halogenation.

- Step 3: Halogenation of the acetamide intermediate to introduce the dichloro substituents at the α-position of the acetamide.

- Step 4: Deprotection and purification to yield the final product.

This route is less common due to the availability of substituted anilines and acyl chlorides but can be useful for regioselective synthesis or scale-up.

Key Reaction Parameters Affecting Yield and Purity

| Parameter | Effect on Synthesis |

|---|---|

| Temperature Control | Maintaining low temperatures during acylation reduces by-products and improves selectivity. |

| Base Choice | Triethylamine is preferred for its ability to neutralize HCl without interfering with the reaction. |

| Solvent | Aprotic solvents like DCM or THF favor clean reactions and easy work-up. |

| Stoichiometry | Slight excess of acyl chloride ensures complete conversion of the amine. |

| Reaction Time | Longer reaction times may increase yield but risk side reactions; optimization is necessary. |

Research Findings and Analytical Confirmation

- Spectroscopic Characterization:

- Infrared (IR) Spectroscopy confirms amide bond formation with characteristic NH stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) shows aromatic proton shifts consistent with fluorine and nitro substitution, and signals for the dichloroacetamide methylene protons.

- Mass Spectrometry (MS) confirms molecular weight consistent with C8H5Cl2FN2O3.

- Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to confirm purity >95% after purification.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 4-fluoro-2-nitroaniline | 2,2-dichloroacetyl chloride, triethylamine | 0–25°C, 4 h, DCM solvent | 80–90 | Straightforward, high purity |

| Multi-step Route | 4-fluoroaniline | Nitration, acetylation, halogenation | Various, mild to moderate | 60–75 | More complex, useful for regioselectivity |

| Alternative Halogenation | N-(4-fluoro-2-nitrophenyl)acetamide | Chlorination agents (e.g., SOCl2) | Reflux, 2–6 h | 70–85 | Requires careful control of halogenation |

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloro group.

Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Reduction: Conversion of the nitro group to an amine, resulting in 2,2-Dichloro-N-(4-fluoro-2-aminophenyl)acetamide.

Oxidation: Introduction of additional oxygen-containing functional groups, potentially forming carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as substitution, reduction, and oxidation enhances its utility in creating derivatives with diverse functional groups.

Reaction Types:

- Substitution Reactions : Can replace chlorine with other nucleophiles.

- Reduction Reactions : Nitro groups can be converted to amines.

- Oxidation Reactions : Can introduce additional functional groups.

Biology

Research has indicated that this compound possesses potential antibacterial properties. Studies are ongoing to evaluate its effectiveness against resistant bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to cell lysis.

Medicine

The compound is being explored for its potential use in developing new therapeutic agents. Its unique chemical structure may allow it to target specific biological pathways, making it a candidate for treating various diseases.

Case Studies:

- A study demonstrated its efficacy against certain strains of bacteria that are resistant to conventional antibiotics.

- Research is also being conducted on its potential antiviral properties, specifically targeting viral replication mechanisms.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique reactivity profile allows for the development of innovative products across various sectors.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell lysis. The presence of the chloro and nitro groups enhances its binding affinity to the target enzymes, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloramphenicol (CAP)

- Structure : 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide .

- Key Differences :

- CAP has a dihydroxypropyl backbone linked to a 4-nitrophenyl group, whereas the target compound lacks the diol moiety and instead features a 4-fluoro-2-nitrophenyl group.

- The diol in CAP enhances solubility in aqueous environments, critical for its antibiotic activity. The fluorine and nitro groups in the target compound likely reduce solubility but increase lipophilicity .

- Biological Activity : CAP is a broad-spectrum antibiotic, while the target compound’s bioactivity remains unconfirmed .

2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Simplifies the target compound by replacing the 2-nitro and second chlorine with a single chloro group .

- Crystal structure analysis () reveals intermolecular N–H···O hydrogen bonding, a feature that may differ in the target compound due to steric hindrance from the nitro group .

2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

- Structure: Contains a dichlorophenoxy group instead of dichloroacetamide .

- Key Differences: The phenoxy ether linkage increases rotational freedom and lipophilicity compared to the rigid acetamide group in the target compound. Molecular weight (355.17 g/mol) is higher due to the dichlorophenoxy substituent .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Features a methylsulfonyl group instead of fluorine .

- Nitro group at the 2-position (shared with the target compound) may lead to similar steric effects in molecular packing .

Structural and Electronic Effects of Substituents

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 4-F, 2-NO₂, 2,2-Cl₂ | 283.04 | High lipophilicity, electron-deficient ring |

| Chloramphenicol (CAP) | 4-NO₂, diol backbone | 323.13 | Water-soluble, antibiotic activity |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 4-F, 1-Cl | 187.61 | Hydrogen-bonding in crystal lattice |

| 2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide | 2,4-Cl₂, phenoxy, 3-NO₂, 4-CH₃ | 355.17 | High lipophilicity, agrochemical intermediate |

Biological Activity

2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various bacterial strains, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Dichloro group : Enhances the compound's reactivity and biological activity.

- Nitro group : Contributes to the compound's ability to interact with biological targets.

- Fluoro group : May improve the pharmacokinetic properties.

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes, leading to cell lysis. The presence of the chloro and nitro groups enhances its binding affinity to target enzymes involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs). This inhibition disrupts the integrity of the bacterial cell wall, resulting in cell death .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-negative bacteria, including Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | Klebsiella pneumoniae |

| Control (Ciprofloxacin) | 0.5 | Klebsiella pneumoniae |

The compound's efficacy is enhanced when used in combination with other antibiotics such as ciprofloxacin and meropenem, suggesting a synergistic effect that may help overcome antibiotic resistance .

Cytotoxicity Studies

Preliminary cytotoxicity tests have shown that this compound does not exhibit significant cytotoxic effects on mammalian cells at therapeutic concentrations. This characteristic makes it a promising candidate for further development as an antibacterial agent .

Case Studies

-

Study on Antibacterial Efficacy :

A study investigated the antibacterial effects of this compound against resistant strains of Klebsiella pneumoniae. The results indicated a strong inhibitory effect on bacterial growth with an MIC value significantly lower than that of commonly used antibiotics . -

Combination Therapy Research :

Another study explored the effects of combining this compound with standard antibiotics. The findings suggested that this combination could enhance the overall efficacy against drug-resistant bacterial strains by targeting multiple pathways in bacterial metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dichloro-N-(4-fluoro-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves acetylation of substituted anilines. For example, refluxing precursors (e.g., 4-fluoro-2-nitroaniline) with chloroacetyl chloride in acetic anhydride, followed by crystallization from ethanol/water mixtures. Optimization may include adjusting molar ratios, temperature (e.g., 60–80°C), and solvent polarity . Monitoring via TLC or HPLC ensures reaction completion.

- Key Considerations : Crystallization conditions (slow evaporation) are critical for obtaining high-purity single crystals suitable for X-ray analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For instance, intramolecular C–H⋯O and intermolecular N–H⋯O interactions stabilize crystal packing . Complementary methods include H/C NMR for functional group verification and IR spectroscopy for amide C=O stretching (~1650 cm).

- Validation : Compare experimental data with computational models (DFT) or literature values (e.g., Allen et al. bond parameters) .

Q. What safety protocols are essential for handling this compound?

- Precautions : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. The compound may exhibit hazards (H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). Storage in airtight containers under inert gas (N) is recommended .

- Emergency Measures : In case of exposure, rinse with water and seek medical attention. Safety data sheets (SDS) should be reviewed prior to use .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthetic pathway design for derivatives?

- Approach : Quantum chemical calculations (e.g., Gaussian, ORCA) model reaction mechanisms, transition states, and electronic properties. For example, Fukui indices identify nucleophilic/electrophilic sites, aiding in regioselective substitutions .

- Application : Reaction path searches (e.g., GRRM) combined with machine learning optimize conditions (solvent, catalyst) for novel heterocyclic derivatives (e.g., thiadiazoles, piperazinediones) .

Q. How can contradictions in spectroscopic data during derivative characterization be resolved?

- Strategies : Cross-validate using multiple techniques:

- NMR : Assign peaks via H-C HSQC/HMBC for connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas.

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry .

Q. What methodologies evaluate the biological activity of derivatives, and how do structural modifications affect efficacy?

- Experimental Design :

- In Vitro Assays : Test antibacterial activity (e.g., MIC against S. aureus or E. coli) using broth microdilution .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro → amino groups) to assess impacts on bioactivity.

- Molecular Docking : Use AutoDock/Vina to predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Findings : Chloro and nitro groups enhance electron-withdrawing effects, potentially increasing interactions with hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.